N-allyl-2-chloropropanamide
Overview
Description
Synthesis Analysis
The synthesis of compounds closely related to N-allyl-2-chloropropanamide involves various chemical reactions, starting from basic precursors to more complex molecules. For instance, the catalytic hydrogenation of 2-chloropropene can produce 2-chloropropane and propylene, which are precursors for various chemical products (Sugiyama et al., 2021). Additionally, the hydrozirconation of alkynes followed by transmetalation to dimethylzinc can generate reactive alkenyl organometallic reagents, which, upon addition to imines, yield allylic amine building blocks (Wipf et al., 2003).
Molecular Structure Analysis
The molecular structure of N-allyl-2-chloropropanamide, like its related compounds, is expected to exhibit characteristics pertinent to its functional groups – the allyl group and the amide linkage. For instance, the crystal and molecular structure of similar organometallic complexes provide insights into the geometric arrangement and bond lengths typical of such compounds, offering a basis for understanding the structural aspects of N-allyl-2-chloropropanamide (Kaduk et al., 1977).
Chemical Reactions and Properties
Allylic compounds, including those structurally related to N-allyl-2-chloropropanamide, are involved in various chemical reactions. For example, the chlorohydrination of allyl chloride with HCl and H2O2 catalyzed by hollow titanium silicate zeolite produces dichloropropanol, demonstrating the reactivity of allylic chlorides in substitution reactions (Xinxin et al., 2017). Additionally, the conversion of tertiary cyclopropanols to 2-substituted allyl halides underlines the flexibility of cyclopropane and allyl groups in chemical transformations (Kozyrkov & Kulinkovich, 2002).
Scientific Research Applications
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Proteomics Research
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Allyl–Allyl Cross-Coupling
- Application : The allyl–allyl cross-coupling reaction is one of the most important cross-coupling reactions as it provides a practical synthetic route for the direct construction of 1,5-dienes .
- Method of Application : The transition metal-catalyzed cross-coupling has the power to generate synthetically important 1,5-dienes from an allylic nucleophile and allylic electrophile . Catalysts derived from different metals, including Pd, Ni, Cu, Ir etc. are extensively studied and show excellent regio- and enantioselective control .
- Results or Outcomes : This strategy has been successfully applied in stereoselective total syntheses of a number of complex natural products .
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Chemical Synthesis
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Photochemical Bromination
- Application : A continuous-flow process for the bromination of conjugated allylic compounds with N-bromosuccinimide (NBS) is developed .
- Method of Application : The reaction was optimized in a self-made continuous-flow photoreactor based on a commercially available household lamp . The productivity of this continuous step attains 70.5 g/h under the optimal conditions .
- Results or Outcomes : Compared to batch-mode synthesis, the conversion rate and selectivity of this flow-mode was significantly improved . In addition, the reaction time could be significantly reduced from a few hours to a few minutes .
properties
IUPAC Name |
2-chloro-N-prop-2-enylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO/c1-3-4-8-6(9)5(2)7/h3,5H,1,4H2,2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQVZORBBWSCKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC=C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-2-chloropropanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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